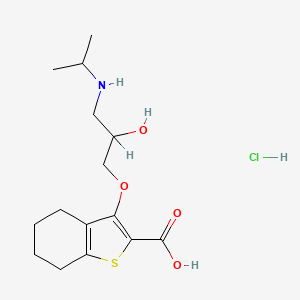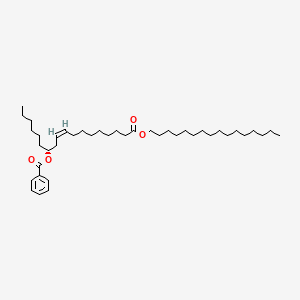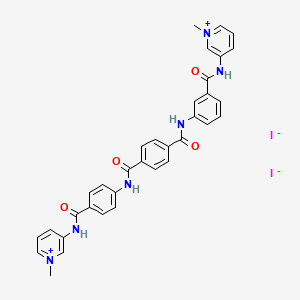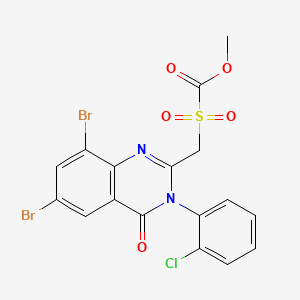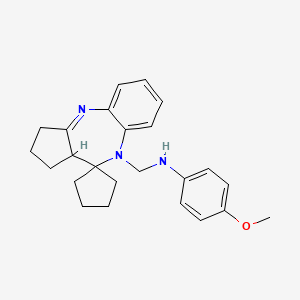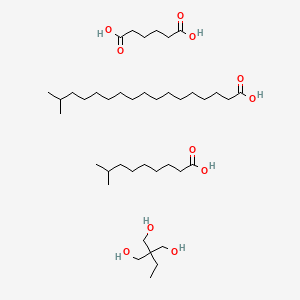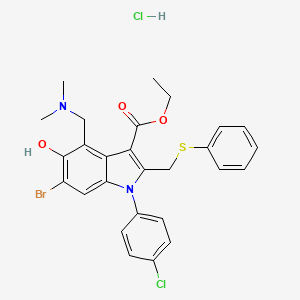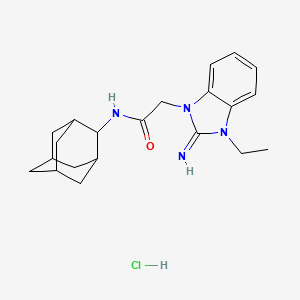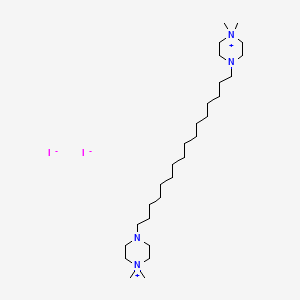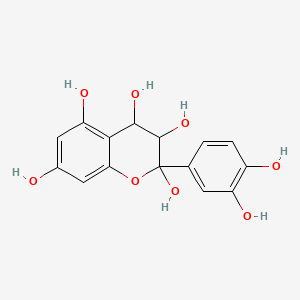
Flavan, 2,3,3',4,4',5,7-heptahydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flavan, 2,3,3’,4,4’,5,7-heptahydroxy- is a polyphenolic compound belonging to the flavonoid family. Flavonoids are widely distributed in the plant kingdom and are known for their diverse biological activities. This particular compound is characterized by its multiple hydroxyl groups, which contribute to its potent antioxidant properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of flavan, 2,3,3’,4,4’,5,7-heptahydroxy- typically involves the condensation of phenylalanine derived from the shikimate pathway with malonyl-CoA obtained from citrate produced by the tricarboxylic acid cycle . This leads to the formation of naringenin chalcone, a key precursor in flavonoid biosynthesis. The exact nature of the molecular species that undergo polymerization and the mechanism of assembly in proanthocyanidins are still under investigation .
Industrial Production Methods: Industrial production of flavonoids, including flavan, 2,3,3’,4,4’,5,7-heptahydroxy-, often involves the extraction from plant sources such as cocoa liquor, where C-glycosidic flavans can be isolated . Advanced techniques like chemoenzymatic synthesis and kinetic resolution are also employed to produce these compounds with high stereoselectivity .
化学反応の分析
Types of Reactions: Flavan, 2,3,3’,4,4’,5,7-heptahydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple hydroxyl groups, which can participate in hydrogen bonding and electron transfer processes .
Common Reagents and Conditions: Common reagents used in the reactions of flavan, 2,3,3’,4,4’,5,7-heptahydroxy- include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve mild temperatures and neutral to slightly acidic pH .
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of the parent compound. These derivatives often exhibit enhanced or modified biological activities compared to the original compound .
科学的研究の応用
Flavan, 2,3,3’,4,4’,5,7-heptahydroxy- has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and its ability to scavenge free radicals . In biology, it is investigated for its role in plant defense mechanisms against abiotic and biotic stress . In medicine, it is explored for its potential anti-inflammatory, anticancer, and antimicrobial activities . Industrially, it is used in the production of functional foods and nutraceuticals due to its health-promoting properties .
作用機序
The mechanism of action of flavan, 2,3,3’,4,4’,5,7-heptahydroxy- involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of signaling pathways such as the PI3K-Akt signaling pathway and the TNF signaling pathway . The compound’s antioxidant activity is attributed to its ability to donate hydrogen atoms and neutralize free radicals .
類似化合物との比較
Similar Compounds: Similar compounds to flavan, 2,3,3’,4,4’,5,7-heptahydroxy- include other flavonoids such as catechin, epicatechin, and gallocatechin . These compounds share a common benzopyran skeleton but differ in the number and position of hydroxyl groups.
Uniqueness: What sets flavan, 2,3,3’,4,4’,5,7-heptahydroxy- apart from its counterparts is its high degree of hydroxylation, which enhances its antioxidant capacity and biological activity . This makes it a particularly potent compound for various applications in health and industry.
特性
CAS番号 |
64296-43-1 |
|---|---|
分子式 |
C15H14O8 |
分子量 |
322.27 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-3,4-dihydrochromene-2,3,4,5,7-pentol |
InChI |
InChI=1S/C15H14O8/c16-7-4-10(19)12-11(5-7)23-15(22,14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-14,16-22H |
InChIキー |
RSIWDPWARBOFLC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2(C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


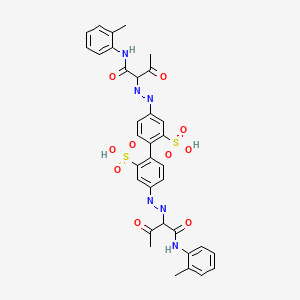
![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)
